Atabecestat

Overview

Description

Atabecestat, also known as JNJ-54861911, is a potent brain-penetrable inhibitor of beta-secretase 1 (BACE1) activity. It was developed for the oral treatment of Alzheimer’s disease. The compound reduces cerebrospinal fluid amyloid beta, which is a hallmark pathological feature of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atabecestat involves multiple steps, including the formation of a thiazine ring and the introduction of a fluorophenyl group. The key steps include:

- Formation of the thiazine ring through cyclization reactions.

- Introduction of the fluorophenyl group via nucleophilic substitution.

- Final coupling reactions to form the complete molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

- Use of high-yielding reactions to minimize waste.

- Implementation of continuous flow chemistry to enhance efficiency.

- Strict control of reaction conditions to ensure product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Atabecestat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Atabecestat has several scientific research applications, including:

Chemistry: Used as a model compound for studying BACE1 inhibition and its effects on amyloid beta production.

Biology: Investigated for its role in modulating amyloid precursor protein cleavage and its downstream effects.

Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its safety, efficacy, and biomarker outcomes.

Industry: Utilized in the development of diagnostic tools and assays for Alzheimer’s disease research

Mechanism of Action

Atabecestat exerts its effects by inhibiting the activity of beta-secretase 1 (BACE1), an enzyme responsible for the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid beta, thereby potentially slowing the progression of Alzheimer’s disease. The molecular targets include BACE1 and the amyloid precursor protein cleavage pathway .

Comparison with Similar Compounds

Similar Compounds

Verubecestat: Another BACE1 inhibitor developed for Alzheimer’s disease.

Lanabecestat: A BACE1 inhibitor with similar therapeutic goals.

Elenbecestat: Also targets BACE1 and is investigated for Alzheimer’s disease treatment.

Uniqueness of Atabecestat

This compound is unique due to its potent brain penetration and its specific inhibition of BACE1 activity. It has shown significant reductions in cerebrospinal fluid amyloid beta levels in clinical studies, making it a promising candidate for Alzheimer’s disease treatment .

Biological Activity

Atabecestat (JNJ-54861911) is an oral medication designed to inhibit β-secretase 1 (BACE1), an enzyme involved in the production of amyloid beta (Aβ), which is implicated in Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical trial outcomes, safety profile, and implications for Alzheimer's treatment.

This compound functions by inhibiting BACE1, thereby reducing the levels of Aβ in cerebrospinal fluid (CSF) and plasma. The primary aim is to modify the disease course of Alzheimer's by decreasing amyloid plaque formation. The mechanism involves two key enzymatic cleavages of the amyloid precursor protein (APP) by BACE1 and γ-secretase, leading to Aβ production. Inhibition of BACE1 is crucial as it initiates the amyloidogenic pathway.

Phase 1 Studies

In early-phase studies, this compound demonstrated significant reductions in CSF Aβ levels. For instance, a study involving elderly patients showed that this compound at doses of 10 mg and 50 mg resulted in reductions of Aβ 1-40 levels by 67% to 90% after four weeks of treatment. The pharmacokinetic profile indicated high central nervous system penetrance and linear pharmacokinetics, making it a promising candidate for AD therapy .

Phase 2 Studies

The Phase 2 trials assessed both safety and efficacy. In a placebo-controlled trial with 114 participants, those receiving this compound exhibited a dose-dependent reduction in CSF Aβ fragments alongside notable elevations in liver enzymes, leading to dosage adjustments. Cognitive assessments indicated a trend toward cognitive decline in treated groups compared to placebo .

Table 1: Summary of Key Findings from Phase 2 Trials

| Parameter | This compound (10 mg) | This compound (50 mg) | Placebo |

|---|---|---|---|

| CSF Aβ Reduction (%) | 67-68% | 87-90% | N/A |

| Cognitive Decline (RBANS Score) | Worsening trend | Worsening trend | Stable |

| Liver Enzyme Elevation | Yes | Yes | No |

Long-term Safety and Efficacy

The long-term safety profile raised concerns due to elevated liver enzymes observed in several participants, which necessitated close monitoring and dosage modifications. A follow-up study indicated that cognitive decline associated with this compound was reversible after discontinuation, with cognitive scores returning to baseline levels over six months .

Case Study: Efficacy and Safety

A randomized clinical trial involving 557 participants highlighted significant cognitive worsening associated with this compound treatment compared to placebo. The study noted that neuropsychiatric adverse events were more prevalent in the treatment group but showed signs of reversibility after cessation of the drug .

Properties

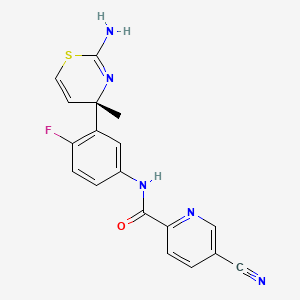

IUPAC Name |

N-[3-[(4S)-2-amino-4-methyl-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLFGVHGKLDDLW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200493-78-2 | |

| Record name | Atabecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200493782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atabecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyridinecarboxamide, N-[3-[(4S)-2-amino-4-methyl-4H-1,3-thiazin-4-yl]-4-fluorophenyl]-5-cyano- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATABECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2834W8D6GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.